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molecular formula C8H14ClNO2 B8303487 (1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

(1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

Cat. No. B8303487
M. Wt: 191.65 g/mol
InChI Key: RSBFMCGEQFBZBE-QMGYSKNISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601686B2

Procedure details

Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester (1.50 g, 5.88 mmol) was dissolved in 4N HCl/dioxane (10 mL, 40 mmol) and was stirred overnight at room temperature. The reaction mixture was concentrated to supply racemic 1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride as a brownish oil (1.04 g, 92%). The two enantiomers were then separated by chiral HPLC. Conditions: Chiralpak AD column, 50×500 mm, 20 μM; 95% 0.01% DEA/hexane:5% ethanol as solvent; flow rate:75 mL/min; stop time:45 min; abs=207 nm; maximum load: 300 mg. After separation, 210 mg of enantiomer 50177-020A (retention time=25 min) and 235 mg of enantiomer 50177-020B (retention time=32 min) were collected. 50177-020: 1H NMR(DMSO-d6, 500 MHz) δ 8.80(s, br, 3H), 5.64 (m, 1H), 5.38 (d, J=17.1 Hz, 1H), 5.21(d, J=10.4 Hz, 1H), 4.21 (m, 2H), 2.34 (m, 1H), 1.68(m, 2H), 1.23 (t, J=7.2 Hz, 3H).; LC-MS (retention time 0.64 min), MS m/z 156(MH+).
Name
Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([NH2:18])[CH2:8][C:7]1(C(OC(C)(C)C)=O)[CH:9]=[CH2:10])=[O:5])[CH3:2].[ClH:19].O1CCOCC1>>[ClH:19].[CH2:1]([O:3][C:4]([C:6]1([NH2:18])[CH2:8][CH:7]1[CH:9]=[CH2:10])=[O:5])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(=O)C1(C(C1)(C=C)C(=O)OC(C)(C)C)N
Name
Quantity
10 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to supply racemic 1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride as a brownish oil (1.04 g, 92%)
CUSTOM
Type
CUSTOM
Details
The two enantiomers were then separated by chiral HPLC
CUSTOM
Type
CUSTOM
Details
45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
After separation, 210 mg of enantiomer 50177-020A (retention time=25 min) and 235 mg of enantiomer 50177-020B (retention time=32 min)
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07601686B2

Procedure details

Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester (1.50 g, 5.88 mmol) was dissolved in 4N HCl/dioxane (10 mL, 40 mmol) and was stirred overnight at room temperature. The reaction mixture was concentrated to supply racemic 1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride as a brownish oil (1.04 g, 92%). The two enantiomers were then separated by chiral HPLC. Conditions: Chiralpak AD column, 50×500 mm, 20 μM; 95% 0.01% DEA/hexane:5% ethanol as solvent; flow rate:75 mL/min; stop time:45 min; abs=207 nm; maximum load: 300 mg. After separation, 210 mg of enantiomer 50177-020A (retention time=25 min) and 235 mg of enantiomer 50177-020B (retention time=32 min) were collected. 50177-020: 1H NMR(DMSO-d6, 500 MHz) δ 8.80(s, br, 3H), 5.64 (m, 1H), 5.38 (d, J=17.1 Hz, 1H), 5.21(d, J=10.4 Hz, 1H), 4.21 (m, 2H), 2.34 (m, 1H), 1.68(m, 2H), 1.23 (t, J=7.2 Hz, 3H).; LC-MS (retention time 0.64 min), MS m/z 156(MH+).
Name
Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([NH2:18])[CH2:8][C:7]1(C(OC(C)(C)C)=O)[CH:9]=[CH2:10])=[O:5])[CH3:2].[ClH:19].O1CCOCC1>>[ClH:19].[CH2:1]([O:3][C:4]([C:6]1([NH2:18])[CH2:8][CH:7]1[CH:9]=[CH2:10])=[O:5])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(=O)C1(C(C1)(C=C)C(=O)OC(C)(C)C)N
Name
Quantity
10 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to supply racemic 1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride as a brownish oil (1.04 g, 92%)
CUSTOM
Type
CUSTOM
Details
The two enantiomers were then separated by chiral HPLC
CUSTOM
Type
CUSTOM
Details
45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
After separation, 210 mg of enantiomer 50177-020A (retention time=25 min) and 235 mg of enantiomer 50177-020B (retention time=32 min)
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07601686B2

Procedure details

Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester (1.50 g, 5.88 mmol) was dissolved in 4N HCl/dioxane (10 mL, 40 mmol) and was stirred overnight at room temperature. The reaction mixture was concentrated to supply racemic 1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride as a brownish oil (1.04 g, 92%). The two enantiomers were then separated by chiral HPLC. Conditions: Chiralpak AD column, 50×500 mm, 20 μM; 95% 0.01% DEA/hexane:5% ethanol as solvent; flow rate:75 mL/min; stop time:45 min; abs=207 nm; maximum load: 300 mg. After separation, 210 mg of enantiomer 50177-020A (retention time=25 min) and 235 mg of enantiomer 50177-020B (retention time=32 min) were collected. 50177-020: 1H NMR(DMSO-d6, 500 MHz) δ 8.80(s, br, 3H), 5.64 (m, 1H), 5.38 (d, J=17.1 Hz, 1H), 5.21(d, J=10.4 Hz, 1H), 4.21 (m, 2H), 2.34 (m, 1H), 1.68(m, 2H), 1.23 (t, J=7.2 Hz, 3H).; LC-MS (retention time 0.64 min), MS m/z 156(MH+).
Name
Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([NH2:18])[CH2:8][C:7]1(C(OC(C)(C)C)=O)[CH:9]=[CH2:10])=[O:5])[CH3:2].[ClH:19].O1CCOCC1>>[ClH:19].[CH2:1]([O:3][C:4]([C:6]1([NH2:18])[CH2:8][CH:7]1[CH:9]=[CH2:10])=[O:5])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(=O)C1(C(C1)(C=C)C(=O)OC(C)(C)C)N
Name
Quantity
10 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to supply racemic 1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride as a brownish oil (1.04 g, 92%)
CUSTOM
Type
CUSTOM
Details
The two enantiomers were then separated by chiral HPLC
CUSTOM
Type
CUSTOM
Details
45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
After separation, 210 mg of enantiomer 50177-020A (retention time=25 min) and 235 mg of enantiomer 50177-020B (retention time=32 min)
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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